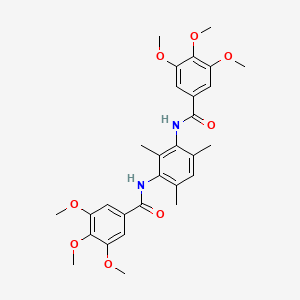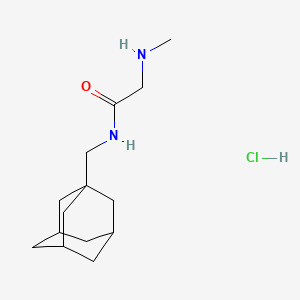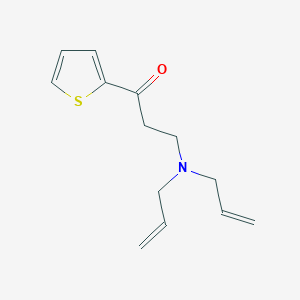![molecular formula C18H20ClFN2O2 B4921105 3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4921105.png)
3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CPI-444 and belongs to a class of drugs known as small molecule inhibitors. CPI-444 has been shown to have a significant impact on the immune system, making it a promising candidate for the development of new therapies for a range of diseases.
Wirkmechanismus
The mechanism of action of CPI-444 is complex and involves several different pathways. One of the key pathways is the inhibition of adenosine A2A receptor, which is known to play a role in suppressing the immune system. By inhibiting this protein, CPI-444 can help to activate the immune system, making it more effective at fighting cancer cells. CPI-444 has also been shown to have an impact on other pathways, including the regulation of cytokine production and the activation of T cells.
Biochemical and Physiological Effects
CPI-444 has a range of biochemical and physiological effects, many of which are still being studied. One of the most significant effects is the activation of the immune system, which can help to fight cancer cells. CPI-444 has also been shown to have an impact on cytokine production, which can help to regulate the immune response. Additionally, CPI-444 has been shown to have an impact on the metabolism of cancer cells, making them more vulnerable to other treatments.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-444 has several advantages for lab experiments, including its high potency and specificity. These properties make it an ideal candidate for studying the impact of adenosine A2A receptor inhibition on the immune system. However, CPI-444 also has some limitations, including its complex synthesis process and the fact that it is not yet widely available.
Zukünftige Richtungen
There are several future directions for research on CPI-444. One area of focus is the development of new therapies for cancer immunotherapy. CPI-444 has shown promise in preclinical studies, and there is hope that it could be used in combination with other drugs to improve the effectiveness of cancer treatments. Another area of focus is the study of the impact of CPI-444 on other diseases, such as autoimmune disorders and infectious diseases. Finally, there is a need for further research into the mechanism of action of CPI-444, which could help to identify new targets for drug development.
Synthesemethoden
The synthesis of CPI-444 is a complex process that involves several steps. The first step is the preparation of the pyrrolidine intermediate, which is then reacted with a chloroacetyl isoxazole to form the final product. The synthesis of CPI-444 requires a high degree of expertise and specialized equipment, making it a challenging process.
Wissenschaftliche Forschungsanwendungen
CPI-444 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer immunotherapy. CPI-444 has been shown to inhibit the activity of a protein called adenosine A2A receptor, which is known to play a key role in suppressing the immune system. By inhibiting this protein, CPI-444 can help to activate the immune system, making it more effective at fighting cancer cells.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2/c1-11(2)17-10-15(21-24-17)16-7-4-8-22(16)18(23)9-12-13(19)5-3-6-14(12)20/h3,5-6,10-11,16H,4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXFEDORTBPZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4921039.png)
![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)

![3-(4-methyl-1-piperazinyl)-7H-benzo[de]anthracen-7-one](/img/structure/B4921064.png)
![3-fluoro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B4921076.png)

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4921098.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)

![5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B4921121.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol](/img/structure/B4921131.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4921150.png)